Maraciclatide, also known as 99mTc-maraciclatide, is a radiopharmaceutical compound that has gained attention in the field of molecular imaging, particularly for its applications in oncology and inflammatory diseases. It is a cyclic peptide designed to target the alpha-v beta-3 integrin, a receptor that plays a critical role in angiogenesis and osteoclast activity. The compound is labeled with technetium-99m (99mTc), a widely used radioisotope in medical imaging due to its favorable physical properties.
Maraciclatide is classified as a radiopharmaceutical agent. Its primary source is the synthesis of a cyclic peptide that incorporates the Arg-Gly-Asp motif, which is known for its high affinity for the alpha-v beta-3 integrin. This integrin is overexpressed in various pathological conditions, including tumors and inflammatory processes. The compound is typically used in conjunction with single-photon emission computed tomography/computed tomography imaging techniques to visualize biological processes in vivo.
The synthesis of maraciclatide involves several key steps:
The final product, 99mTc-maraciclatide, is characterized by its stability and low toxicity, making it suitable for clinical applications .
The molecular structure of maraciclatide features a cyclic arrangement that enhances its stability and binding affinity to target receptors. The specific configuration includes:
The chemical formula of maraciclatide includes elements such as carbon, hydrogen, nitrogen, oxygen, and technetium. Detailed structural data can be derived from spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The primary chemical reactions involving maraciclatide include:
These reactions are essential for ensuring that the radiopharmaceutical retains its imaging capabilities while minimizing toxicity .
Maraciclatide operates through its high affinity for the alpha-v beta-3 integrin, which is involved in cellular adhesion processes critical in tumor growth and metastasis. Upon administration:
This mechanism enables clinicians to assess tumor activity and response to therapies effectively .
Maraciclatide exhibits several important physical and chemical properties:
These properties contribute to its effectiveness as an imaging agent while ensuring safety during clinical use .
Maraciclatide has several significant applications in scientific research and clinical practice:
These applications highlight maraciclatide's potential not only as a diagnostic tool but also as a valuable asset in therapeutic decision-making processes .
Maraciclatide (previously designated NC100692) is a synthetic cyclic peptide incorporating the Arg-Gly-Asp (RGD) motif, optimized for high-affinity binding to αvβ3 integrin receptors. Its molecular structure features a macrocyclic chelator (MW: 1697 Da) covalently linked to the RGD peptide sequence, enabling stable complexation with technetium-99m (⁹⁹ᵐTc). The chelator forms a coordination complex with ⁹⁹ᵐTc via donor atoms (typically nitrogen and oxygen), resulting in a stable octahedral geometry [2] [4]. Radiolabeling is achieved by incubating lyophilized maraciclatide with ⁹⁹ᵐTc-sodium pertechnetate at room temperature for 20 minutes. This process yields ⁹⁹ᵐTc-maraciclatide with radiochemical purity ≥85%, maintained for over 4 hours post-reconstitution. Critical quality parameters include:
Table 1: Radiolabeling Characteristics of ⁹⁹ᵐTc-Maraciclatide
Parameter | Specification |
---|---|
Molecular Weight | 1697 Da |
Reconstitution Time | 20 minutes at RT |
Radiochemical Purity (Initial) | ≥93% |
Radiochemical Purity (4h) | 85–88% |
Radiolabel Stability | >4 hours |
Reduced Hydrolyzed Tc | <4% |
Maraciclatide exhibits nanomolar affinity (Kd ~1–10 nM) for αvβ3 integrin, a transmembrane receptor overexpressed on activated endothelial cells and macrophages during pathological angiogenesis. The cyclic RGD conformation confers >10-fold selectivity for αvβ3 over closely related integrins (e.g., αvβ5), minimizing off-target binding [3] [4] [7]. This specificity arises from structural optimization via sortase A-mediated cyclization, enhancing conformational rigidity and complementarity to the αvβ3 ligand-binding pocket [3]. Mechanistically, maraciclatide inhibits endothelial cell adhesion and migration by blocking integrin-mediated signaling pathways (e.g., VEGF/VEGFR2), thereby serving as a molecular tracer for angiogenic hotspots [1] [7]. In endometriosis, αvβ3 is upregulated in superficial peritoneal lesions, enabling maraciclatide to distinguish ectopic endometrial tissue from healthy peritoneum [5] [9].
Table 2: Biophysical and Binding Properties of Maraciclatide
Property | Value/Characteristic |
---|---|
Primary Target | αvβ3 integrin |
Binding Affinity (Kd) | Nanomolar range (1–10 nM) |
Selectivity vs. αvβ5 | >10-fold higher for αvβ3 |
Biological Function | Angiogenesis imaging agent |
Molecular Mechanism | Blocks integrin-mediated cell adhesion & signaling |
Pathological Relevance | Visualizes αvβ3 in endometriosis, cancer, atherosclerosis |
⁹⁹ᵐTc-maraciclatide demonstrates rapid clearance from systemic circulation, with an elimination half-life of ~1 hour for the unlabeled molecule. Following intravenous administration, peak uptake occurs in organs with high integrin expression or vascular permeability:
Cumulated activity analysis shows the highest normalized values in:
Excretion is predominantly renal (55% of administered dose), with a systemic urinary clearance rate of 6.7 mL/min/kg. Fecal elimination accounts for <20%, indicating minor hepatobiliary clearance [2] [4]. Radiation dosimetry profiles align with other ⁹⁹ᵐTc-based agents, delivering a mean effective dose of 7.8 ± 0.8 µSv/MBq [4].
Table 3: Biodistribution and Pharmacokinetic Parameters of ⁹⁹ᵐTc-Maraciclatide
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: